N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-{4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a triazolopyrimidine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the construction of the triazolopyrimidine core, and the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N~2~-{4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N2-{4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and triazolopyrimidine derivatives, such as:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
N~2~-{4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H12F3N7O |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-[4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H12F3N7O/c1-10-9-13(17(18,19)20)24-27(10)12-5-3-11(4-6-12)22-15(28)14-23-16-21-7-2-8-26(16)25-14/h2-9H,1H3,(H,22,28) |
InChI Key |
ODSVHIOEXBTORA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=NN4C=CC=NC4=N3)C(F)(F)F |
Origin of Product |
United States |
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